molecular formula C15H18 B14480108 1,2,3,4,4a,9,9a,10-Octahydro-1,4-methanoanthracene CAS No. 67341-99-5

1,2,3,4,4a,9,9a,10-Octahydro-1,4-methanoanthracene

Cat. No.: B14480108
CAS No.: 67341-99-5
M. Wt: 198.30 g/mol
InChI Key: ZBUZDZZLYLRCTF-UHFFFAOYSA-N
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Description

1,2,3,4,4a,9,9a,10-Octahydro-1,4-methanoanthracene is a polycyclic hydrocarbon with a unique structure that includes a methano bridge

Preparation Methods

The synthesis of 1,2,3,4,4a,9,9a,10-Octahydro-1,4-methanoanthracene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. This intermediate can then undergo further hydrogenation and cyclization to form the desired polycyclic structure .

Industrial production methods may involve similar synthetic routes but are optimized for scale, yield, and cost-effectiveness. These methods often utilize catalysts and specific reaction conditions to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

1,2,3,4,4a,9,9a,10-Octahydro-1,4-methanoanthracene can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method, resulting in the formation of fully saturated hydrocarbons.

    Substitution: This reaction involves the replacement of one atom or group with another. Halogenation using bromine or chlorine can introduce halogen atoms into the compound, which can then be further modified through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces saturated hydrocarbons .

Scientific Research Applications

1,2,3,4,4a,9,9a,10-Octahydro-1,4-methanoanthracene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,2,3,4,4a,9,9a,10-Octahydro-1,4-methanoanthracene exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the strain and stability of its polycyclic structure. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Properties

CAS No.

67341-99-5

Molecular Formula

C15H18

Molecular Weight

198.30 g/mol

IUPAC Name

tetracyclo[10.2.1.02,11.04,9]pentadeca-4,6,8-triene

InChI

InChI=1S/C15H18/c1-2-4-11-9-15-13-6-5-12(7-13)14(15)8-10(11)3-1/h1-4,12-15H,5-9H2

InChI Key

ZBUZDZZLYLRCTF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3C2CC4=CC=CC=C4C3

Origin of Product

United States

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